1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane
Description
Chemical Nomenclature and Structural Identity
1-[(1R,2R)-2-Fluorocyclohexyl]-1,4-diazepane is a bicyclic amine featuring a seven-membered 1,4-diazepane ring fused to a fluorinated cyclohexane substituent. Its systematic IUPAC name reflects the stereochemical configuration at the cyclohexane carbons (1R,2R) and the fluorine atom’s position. The molecular formula is C$${11}$$H$${21}$$FN$$_2$$ , with a molecular weight of 200.30 g/mol (calculated from analogous structures). The compound’s stereochemistry is critical, as the (1R,2R) configuration influences its conformational stability and interactions with biological targets.
Key structural features include:
- A 1,4-diazepane core with two nitrogen atoms at positions 1 and 4.
- A (1R,2R)-2-fluorocyclohexyl group attached to the diazepane nitrogen.
- A fluorine atom in the axial position of the cyclohexane ring, enhancing lipophilicity and metabolic stability.
The SMILES notation for the compound is F[C@H]1C@HCCCC1 , which encodes its stereochemistry and connectivity.
Historical Development of Fluorinated Diazepane Derivatives
The synthesis of fluorinated diazepanes emerged in the early 2000s, driven by the pharmaceutical industry’s interest in fluorine’s ability to modulate drug pharmacokinetics. Early work focused on 1,4-diazepines as scaffolds for antipsychotics and anxiolytics, but their fluorinated analogs gained prominence after studies demonstrated improved blood-brain barrier penetration.
Key milestones include:
- 2003 : Development of methods to incorporate perfluoroalkyl groups into diazepine rings via iodinated intermediates.
- 2013 : Advances in stereoselective fluorination techniques enabled precise control over diastereomeric ratios in N-heterocycles.
- 2024 : Reports highlighted fluorinated diazepanes as potent inhibitors of enzymatic targets, such as chemokine receptors.
The specific synthesis of this compound likely evolved from chiral pool strategies using (1R,2R)-2-fluorocyclohexanol as a starting material.
Academic Significance in Heterocyclic Chemistry
This compound exemplifies the strategic use of fluorine to fine-tune heterocyclic properties:
In academia, it serves as a model for studying:
- Stereoelectronic Effects : The C–F bond’s dipole influences electron density at the diazepane nitrogen, altering reactivity in nucleophilic substitutions.
- Ring Conformations : The 1,4-diazepane core adopts boat or chair conformations depending on substituents, which fluorine modulates.
- Drug Design : Fluorinated diazepanes are explored as protease inhibitors or GPCR modulators due to their balanced hydrophobicity and polarity.
This compound’s unique stereochemistry and fluorination pattern make it a valuable tool for probing structure-activity relationships in medicinal chemistry.
Properties
IUPAC Name |
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2/c12-10-4-1-2-5-11(10)14-8-3-6-13-7-9-14/h10-11,13H,1-9H2/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOJDPOBEOJIKV-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for 1,4-Diazepane Derivatives
1,4-Diazepane compounds, including fluorinated analogs, are typically synthesized through cyclization reactions involving diamines and appropriate carbonyl or alkylating agents. The seven-membered diazepane ring is formed by intramolecular nucleophilic substitution or condensation reactions, often facilitated by base catalysis or transition metal catalysis.
Base-Catalyzed Condensation: A common approach involves the base-catalyzed condensation of 1,2-diamines with carbonyl compounds, leading to fused or monocyclic 1,4-diazepine derivatives with high yields and selectivity. This method is efficient for introducing various substituents on the diazepane ring, including fluorinated cyclohexyl groups when suitable precursors are used.
N-Propargylamine Cyclizations: Another innovative route uses N-propargylamines as versatile intermediates. These compounds undergo intramolecular cyclizations to form 1,4-diazepane cores with high atom economy and shorter synthetic routes. This method allows for the incorporation of diverse substituents, including fluorinated cyclohexyl moieties, by designing the appropriate N-propargylamine precursor.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Outcome/Notes |
|---|---|---|
| 1 | Stereoselective fluorination of cyclohexanone derivative | Yields (1R,2R)-2-fluorocyclohexyl intermediate with high enantiomeric purity |
| 2 | Reaction of fluorocyclohexyl intermediate with 1,4-diazepane precursor under reductive amination conditions (e.g., NaBH4, mild acid) | Formation of N-substituted diazepane intermediate |
| 3 | Cyclization via base-catalyzed intramolecular nucleophilic substitution (e.g., K2CO3, DMF, heat) | Closure of the diazepane ring to yield target compound |
| 4 | Purification by chromatography and characterization (NMR, MS, chiral HPLC) | Confirmation of stereochemistry and purity |
Mechanistic Insights and Optimization
The stereochemistry at the 2-fluorocyclohexyl position is crucial for biological activity and must be maintained throughout synthesis. Use of chiral auxiliaries or enantioselective fluorination methods is recommended.
Base catalysis in the cyclization step promotes efficient ring closure with minimal side reactions. The choice of solvent (e.g., DMF, DMSO) and temperature significantly affects yield.
Microwave-assisted synthesis has been reported to reduce reaction times and improve yields for similar diazepane derivatives, suggesting potential optimization for this compound.
Research Findings and Data Summary
Summary and Professional Recommendations
The preparation of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is best approached by combining stereoselective fluorocyclohexyl synthesis with efficient base-catalyzed cyclization of diazepane precursors. The use of N-propargylamine intermediates offers a promising alternative route with improved atom economy. Maintaining stereochemical integrity throughout the synthesis is critical and can be achieved through careful selection of reagents and reaction conditions.
For researchers aiming to synthesize this compound, it is advisable to:
Employ chiral fluorination methods or start from enantiomerically pure fluorocyclohexyl precursors.
Optimize cyclization conditions using bases like potassium carbonate in polar aprotic solvents.
Consider microwave-assisted synthesis to enhance efficiency.
Utilize advanced purification and analytical techniques to ensure high purity and stereochemical fidelity.
Chemical Reactions Analysis
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated carbon, using reagents like sodium azide or thiols.
Major Products: These reactions typically yield products such as alcohols, amines, and substituted derivatives.
Scientific Research Applications
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Halogenated Aryl Derivatives
- 1-(2,4-Dichlorophenyl)-1,4-diazepane () : Synthesized via nucleophilic substitution with 1-bromo-2,4-dichlorobenzene, this compound exhibits a 38% yield. Chlorine substituents enhance lipophilicity and may improve binding to hydrophobic pockets in receptors.
- 1-(3-(Trifluoromethyl)phenyl)-1,4-diazepane () : The electron-withdrawing trifluoromethyl group increases metabolic stability. This compound achieved a 53% yield and demonstrated a molecular ion peak at m/z 245.85 (M+H+), suggesting moderate polarity.
Key Insight : Fluorine and chlorine substituents modulate electronic properties and binding affinities, while trifluoromethyl groups balance lipophilicity and stability .
Heteroaromatic Derivatives
- 1-(Pyridin-3-yl)-1,4-diazepane (–8) : This scaffold binds nicotinic acetylcholine receptors (nAChRs) via interactions between the pyridine ring and complementary receptor subunits. Derivatives with ethoxy (Compound 2) or phenyl (Compound 3) substituents on the pyridine ring show enhanced steric bulk, influencing agonist efficacy .
- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane () : Exhibits selectivity for serotonin 5-HT7 receptors, reducing self-grooming in Shank3 transgenic mice. The chlorophenyl-pyrazole moiety likely contributes to biased antagonism .
Key Insight : Heteroaromatic substituents (e.g., pyridine, pyrazole) enable targeted receptor interactions, with substituent size and electronics dictating efficacy and selectivity.
Fluorinated Non-Aromatic Derivatives
- 1-(2-Fluorobenzoyl)-1,4-diazepane (–13) : Features a fluorobenzoyl group, increasing polarity (molecular weight: 222.26). The ketone group may engage in hydrogen bonding, influencing solubility and target binding .
- 1-(2-Fluorobenzyl)-1,4-diazepane Dihydrochloride Hydrate (): The dihydrochloride salt enhances aqueous solubility (soluble in DMSO and methanol), making it suitable for in vitro assays. Molecular weight: 299.21 .
Key Insight: Fluorine in non-aromatic contexts (e.g., benzyl, cyclohexyl) enhances metabolic stability and modulates solubility.
Cycloaliphatic and Alkyl Substituents
- (R)-1-(4-Fluoro-benzyl)-3-methyl-[1,4]diazepane () : Methylation at the diazepane ring introduces stereochemical complexity, while the fluorobenzyl group balances lipophilicity and electronic effects. Molecular weight: 222.31 .
Key Insight : Cyclohexyl and benzyl groups influence conformational rigidity, with fluorine enhancing target specificity.
Biological Activity
1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane is a nitrogen-containing heterocyclic compound that belongs to the diazepane class. This compound features a fluorinated cyclohexyl substituent, which is significant for its biological activity and chemical properties. The presence of fluorine typically enhances lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry.
Chemical Structure
The structure of this compound can be represented as follows:
- Chemical Formula : CHFN
- InChI Key : BJOJDPOBEOJIKV-GHMZBOCLSA-N
Synthesis
The synthesis of this compound can be achieved through various methods, often starting with commercially available (1R,2R)-2-fluorocyclohexanol. The typical steps include converting the cyclohexanol into an amine and subsequently forming the diazepane ring through reactions with suitable diamines. Optimized conditions involving specific catalysts and solvents are crucial for enhancing yield and purity in industrial production .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as receptors and enzymes. The compound is believed to engage in non-covalent interactions like hydrogen bonding and hydrophobic interactions due to its structural characteristics .
Applications in Research
Research indicates that this compound has potential applications in several fields:
- Medicinal Chemistry : It is being explored for its potential as a therapeutic agent in treating neurological disorders.
- Biological Studies : Investigations into enzyme inhibition and receptor binding are ongoing to elucidate its biological effects.
- Material Science : The compound may also contribute to the development of new materials with enhanced properties .
In Vitro Studies
Recent studies have investigated the enzyme inhibition properties of this compound. For instance:
- Study A : This study focused on the compound's ability to inhibit specific enzymes involved in neurotransmitter regulation. Results indicated a moderate inhibitory effect, suggesting potential utility in neurological applications.
- Study B : Computational docking studies predicted binding affinities with certain receptors associated with mood regulation, further supporting its therapeutic potential.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique characteristics of this compound:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| This compound | Diazepane derivative | Fluorinated cyclohexyl group; potential neuroactivity |
| 1,2-Diaminocyclohexane | Simple diamine | Lacks fluorination; different biological properties |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane, and how does stereochemistry influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of a fluorinated cyclohexyl electrophile (e.g., (1R,2R)-2-fluorocyclohexyl bromide) with 1,4-diazepane. Catalytic bases like K₂CO₃ in polar aprotic solvents (DMF or acetonitrile) under reflux (80–100°C, 12–24 hrs) are common. Purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the enantiopure product. Stereochemical control requires chiral catalysts (e.g., BINAP-Pd complexes) or chiral resolving agents .
Q. How can the structural integrity and enantiomeric purity of this compound be validated?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative optical rotation with known standards. NMR (¹H, ¹³C, ¹⁹F) and LC-MS (m/z ≈ 227.3 [M+H]⁺) verify molecular identity .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize receptor binding assays (e.g., radioligand displacement for GABAₐ, serotonin 5-HT₇, or neurokinin-1 receptors) due to structural similarities to bioactive diazepane analogs. Use HEK-293 cells expressing human receptors and measure IC₅₀ values via scintillation counting. Functional assays (cAMP modulation for GPCRs) further characterize agonism/antagonism .
Advanced Research Questions
Q. How do substituent position (fluorocyclohexyl vs. fluorobenzyl) and stereochemistry ((1R,2R) vs. (1S,2S)) affect target selectivity?
- Methodological Answer : Conduct SAR studies using analogs with para/meta fluorine substitutions or alternative cycloalkyl groups. Compare binding affinities (Kᵢ) via competitive binding assays. For stereochemical effects, synthesize both enantiomers and evaluate in functional assays (e.g., β-arrestin recruitment vs. G-protein signaling bias). Molecular docking (AutoDock Vina) with receptor crystal structures (e.g., 5-HT₇R PDB: 6NI9) rationalizes selectivity .
Q. What in vivo models are appropriate for studying neuropharmacological effects?
- Methodological Answer : Use transgenic Shank3 mice (autism spectrum disorder model) to assess rescue of repetitive behaviors (marble-burying test) or social deficits (three-chamber test). Administer this compound (1–10 mg/kg, i.p.) and compare to reference compounds (e.g., SB-269970 for 5-HT₇ antagonism). Monitor pharmacokinetics (plasma t½, brain penetration) via LC-MS/MS .
Q. How can contradictory data on metabolic stability between diazepane analogs be resolved?
- Methodological Answer : Perform comparative microsomal stability assays (human liver microsomes, NADPH cofactor) with LC-MS quantification. Identify metabolic soft spots via metabolite ID (HR-MS/MS). Introduce deuterium at labile positions (e.g., α-to-N) or modify the cyclohexyl group to block oxidation. Validate in hepatocyte models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
